Cas no 61861-88-9 (3-methyl-5-nitro-1H-Indole)

3-methyl-5-nitro-1H-Indole is a potent heterocyclic compound characterized by its aromatic ring system and nitro and methyl substituents. This compound exhibits a strong electron-withdrawing effect, making it a valuable reagent in synthetic organic chemistry. Its unique structure facilitates a wide range of reactions, including nucleophilic substitution and reduction, thereby enabling the synthesis of various pharmaceuticals and agrochemicals. The product's selectivity and reactivity make it an indispensable tool for chemists seeking to develop new organic compounds.
3-methyl-5-nitro-1H-Indole structure
3-methyl-5-nitro-1H-Indole structure
商品名:3-methyl-5-nitro-1H-Indole
CAS番号:61861-88-9
MF:C9H8N2O2
メガワット:176.17202
MDL:MFCD00277073
CID:1114958
PubChem ID:600587

3-methyl-5-nitro-1H-Indole 化学的及び物理的性質

名前と識別子

    • 3-methyl-5-nitro-1H-Indole
    • 3-Hydroxy-4-nitro (1H)indazole
    • 3-HYDROXY-4-NITRO-1H-INDAZOLE
    • 3-Methyl-5-nitro-indol
    • 3-methyl-5-nitroindole
    • 3-methyl-5-nitro-indole
    • 4-nitro-1,2-dihydro-indazol-3-one
    • 4-Nitro-1H-indazol-3-ol
    • 5-Nitro-3-indazolinon
    • 5-nitro-3-methylindole
    • AG-G-92653
    • AK139882
    • CTK5D8786
    • SureCN1610805
    • 3-Methyl-5-nitro-1H-indole #
    • AT22651
    • AKOS028111550
    • 1H-Indole, 3-methyl-5-nitro-
    • A936794
    • SY199512
    • Z1255379380
    • CS-0415942
    • 61861-88-9
    • (3-methyl-1H-indol-5-yl)azinic acid
    • SCHEMBL3298386
    • EN300-202716
    • DTXSID701346890
    • PS-16869
    • SB14930
    • MFCD00277073
    • Q63409493
    • MDL: MFCD00277073
    • インチ: InChI=1S/C9H8N2O2/c1-6-5-10-9-3-2-7(11(12)13)4-8(6)9/h2-5,10H,1H3
    • InChIKey: LPFQDJBJGFUMRG-UHFFFAOYSA-N
    • ほほえんだ: CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 176.05864
  • どういたいしつりょう: 176.058577502g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 214
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 61.6Ų

じっけんとくせい

  • PSA: 58.93

3-methyl-5-nitro-1H-Indole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1053171-5G
3-methyl-5-nitro-1H-indole
61861-88-9 97%
5g
$555 2024-07-21
eNovation Chemicals LLC
Y1053171-10G
3-methyl-5-nitro-1H-indole
61861-88-9 97%
10g
$930 2024-07-21
Enamine
EN300-338756-0.25g
3-methyl-5-nitro-1H-indole
61861-88-9 95%
0.25g
$494.0 2023-02-23
Enamine
EN300-338756-10.0g
3-methyl-5-nitro-1H-indole
61861-88-9 95%
10.0g
$4299.0 2023-02-23
Enamine
EN300-338756-5.0g
3-methyl-5-nitro-1H-indole
61861-88-9 95%
5.0g
$2900.0 2023-02-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2069-1G
3-methyl-5-nitro-1H-indole
61861-88-9 97%
1g
¥ 1,980.00 2023-04-07
Enamine
EN300-338756-0.05g
3-methyl-5-nitro-1H-indole
61861-88-9 95%
0.05g
$232.0 2023-02-23
TRC
B498478-100mg
3-methyl-5-nitro-1H-indole
61861-88-9
100mg
$ 320.00 2022-06-07
Enamine
EN300-202716-1.0g
3-methyl-5-nitro-1H-indole
61861-88-9 95%
1g
$999.0 2023-05-24
Enamine
EN300-202716-5.0g
3-methyl-5-nitro-1H-indole
61861-88-9 95%
5g
$2900.0 2023-05-24

3-methyl-5-nitro-1H-Indole 関連文献

3-methyl-5-nitro-1H-Indoleに関する追加情報

Introduction to 3-methyl-5-nitro-1H-Indole (CAS No. 61861-88-9)

3-methyl-5-nitro-1H-indole, identified by the Chemical Abstracts Service Number (CAS No.) 61861-88-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the indole family, characterized by a benzene ring fused to a pyrrole ring. The presence of both a methyl group at the 3-position and a nitro group at the 5-position introduces unique electronic and steric properties, making it a versatile scaffold for drug discovery and synthetic chemistry.

The structural features of 3-methyl-5-nitro-1H-indole contribute to its reactivity and potential biological activity. The nitro group, in particular, is a well-known pharmacophore that can participate in various chemical transformations, including reduction to an amine or diazotization followed by coupling reactions. These properties have been exploited in the development of novel therapeutic agents targeting diverse biological pathways.

In recent years, 3-methyl-5-nitro-1H-indole has been explored as a key intermediate in the synthesis of bioactive molecules. Its indole core is a privileged scaffold in medicinal chemistry, frequently appearing in compounds with antimicrobial, antiviral, and anticancer properties. The nitro-substituted indoles have shown promise in modulating enzyme activity and inhibiting key signaling pathways involved in disease progression.

One of the most compelling aspects of 3-methyl-5-nitro-1H-indole is its role in the development of small-molecule inhibitors. For instance, derivatives of this compound have been investigated for their potential to inhibit tyrosine kinases, which are overexpressed in many cancers. The methyl and nitro groups provide specific interactions with the target protein, enhancing binding affinity and selectivity. This has led to several preclinical studies evaluating the efficacy of these derivatives in tumor models.

The synthetic accessibility of 3-methyl-5-nitro-1H-indole also contributes to its popularity among researchers. It can be readily prepared through nitration of 3-methylindole or through cyclization reactions involving appropriately substituted precursors. These synthetic routes allow for rapid modification of the indole core, enabling the exploration of a wide range of structural analogs.

Recent advances in computational chemistry have further enhanced the utility of 3-methyl-5-nitro-1H-indole as a drug-like scaffold. Molecular modeling studies have identified optimal substituent positions and orientations that maximize interactions with biological targets. These insights have guided the design of novel compounds with improved pharmacokinetic profiles and reduced toxicity.

The pharmacological profile of 3-methyl-5-nitro-1H-indole has been extensively studied in vitro and in vivo. Initial investigations revealed its ability to modulate neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Further research has expanded its therapeutic scope to include anti-inflammatory and immunomodulatory effects. The compound’s ability to interact with multiple biological targets makes it an attractive candidate for multitarget drug design.

In conclusion, 3-methyl-5-nitro-1H-indole (CAS No. 61861-88-9) represents a promising scaffold for pharmaceutical innovation. Its unique structural features, combined with its synthetic versatility and biological activity, position it as a valuable building block for developing new therapeutic agents. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow further.

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Amadis Chemical Company Limited
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